4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile
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Overview
Description
4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a 5-chloro-2-nitrobenzoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of Benzoyl Chloride: Conversion of the nitro-chlorobenzene to benzoyl chloride using reagents like oxalyl chloride.
Morpholine Ring Formation: The reaction of benzoyl chloride with morpholine to form the morpholine ring.
Introduction of Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and chlorination steps, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of 4-(5-Chloro-2-aminobenzoyl)morpholine-3-carbonitrile.
Substitution: Formation of various substituted morpholine derivatives.
Hydrolysis: Formation of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carboxylic acid.
Scientific Research Applications
4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of nitrobenzoyl compounds with biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring and carbonitrile group may also play roles in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-nitrobenzoyl)morpholine
- 4-(5-Chloro-2-nitrobenzoyl)piperidine
- 4-(5-Chloro-2-nitrobenzoyl)thiomorpholine
Uniqueness
4-(5-Chloro-2-nitrobenzoyl)morpholine-3-carbonitrile is unique due to the presence of both a morpholine ring and a carbonitrile group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-chloro-2-nitrobenzoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-8-1-2-11(16(18)19)10(5-8)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSHKTVBWAWPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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